molecular formula C27H22BrN3O2 B11649584 N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide

N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide

Cat. No.: B11649584
M. Wt: 500.4 g/mol
InChI Key: UBODIQBSDGAWCU-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a cyclopropyl group, and a bromobenzyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.

    Attachment of the Bromobenzyl Moiety: The bromobenzyl group can be attached through a nucleophilic substitution reaction, where a bromobenzyl halide reacts with a phenolic compound.

    Formation of the Carbohydrazide: The final step involves the condensation of the intermediate with hydrazine to form the carbohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide: Similar structure but with a different position of the bromine atom.

    N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-4-nitrobenzohydrazide: Contains a nitro group instead of a cyclopropyl group.

    N’-[(E)-{2-[(3-bromobenzyl)oxy]-1-naphthyl}methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide: Contains a naphthyl group and a pyrrole moiety.

Uniqueness

N’-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide is unique due to its combination of a quinoline core, a cyclopropyl group, and a bromobenzyl moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H22BrN3O2

Molecular Weight

500.4 g/mol

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-cyclopropylquinoline-4-carboxamide

InChI

InChI=1S/C27H22BrN3O2/c28-21-8-5-6-18(14-21)17-33-26-11-4-1-7-20(26)16-29-31-27(32)23-15-25(19-12-13-19)30-24-10-3-2-9-22(23)24/h1-11,14-16,19H,12-13,17H2,(H,31,32)/b29-16+

InChI Key

UBODIQBSDGAWCU-MUFRIFMGSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4OCC5=CC(=CC=C5)Br

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4OCC5=CC(=CC=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.